4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-chloro-2-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTRQMUJHHWPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-chloro-2-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage . The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity . Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
4-bromo-2-{(E)-[(4-chloro-2-methoxyphenyl)imino]methyl}phenol: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
